molecular formula C21H18ClN3O B10832816 N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide

N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide

Cat. No.: B10832816
M. Wt: 363.8 g/mol
InChI Key: HZBJZCWAIZICKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidine compound 2 is a member of the amidine family, which are organic compounds characterized by the presence of the functional group RC(=NR)NR2. Amidines are known for their unique chemical properties and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amidine compound 2 can be synthesized through several methods. One common route involves the nucleophilic addition of amines to nitriles. This reaction typically proceeds smoothly at elevated temperatures (e.g., 100°C) in the presence of catalysts such as copper chloride (CuCl) and bases like cesium carbonate (Cs2CO3) under an oxygen atmosphere . Another method involves the Pinner reaction, where nitriles react with alcohols in the presence of acid to form iminoethers, which are then treated with ammonia to yield amidines .

Industrial Production Methods

Industrial production of amidine compound 2 often employs scalable and efficient synthetic routes. For example, the copper-catalyzed nucleophilic addition method mentioned above can be adapted for large-scale production. Additionally, microwave-assisted synthesis has been explored for the rapid and high-yield production of amidines .

Chemical Reactions Analysis

Types of Reactions

Amidine compound 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amidoximes, amines, and various substituted amidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of amidine compound 2 involves its interaction with specific molecular targets. For example, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide

InChI

InChI=1S/C21H18ClN3O/c22-19-17(15-5-2-1-3-6-15)7-4-8-18(19)21(26)25-13-14-9-11-16(12-10-14)20(23)24/h1-12H,13H2,(H3,23,24)(H,25,26)

InChI Key

HZBJZCWAIZICKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.